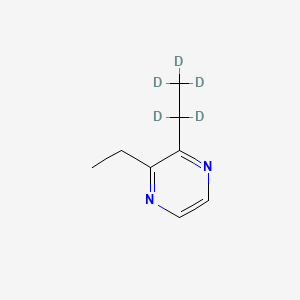

2,3-Diethylpyrazine-d5

説明

Contextualization of Pyrazine (B50134) Derivatives in Scientific Research

Pyrazine derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that are integral to various fields of scientific inquiry. foodb.ca These compounds are naturally present in a wide array of sources, including roasted coffee beans, sesame seeds, and baked potatoes, contributing significantly to their characteristic aromas and flavors. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Their synthetic counterparts have found extensive use as flavoring agents in the food and fragrance industries. sigmaaldrich.comsigmaaldrich.comnih.gov

Beyond their sensory properties, pyrazine derivatives are subjects of interest in medicinal chemistry and materials science. nih.govchemscene.comub.edu The pyrazine ring system can act as a ligand in the formation of coordination complexes with interesting magnetic and electronic properties. ub.edu Furthermore, the biological activities of certain pyrazine derivatives are being explored for potential therapeutic applications. hpa.gov.twinchem.org The study of their formation, for instance, through the Maillard reaction between amino acids and reducing sugars, provides crucial insights into food chemistry. sigmaaldrich.com

Principles and Advantages of Stable Isotope Labeling in Chemical and Biological Investigations

Stable isotope labeling is a powerful technique that involves the substitution of an atom in a molecule with one of its non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com This subtle change in mass does not significantly alter the chemical properties of the molecule, yet it renders the labeled compound distinguishable from its unlabeled counterpart by mass-sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comacs.org

The primary advantages of stable isotope labeling are multifaceted:

Internal Standards for Quantification: Stable isotope-labeled compounds are considered the gold standard for use as internal standards in quantitative analyses. By adding a known amount of the labeled compound to a sample, any variations in sample preparation or instrument response can be accurately corrected for, leading to highly precise and accurate measurements of the target analyte.

Mechanistic Elucidation: The use of deuterium labeling can introduce a kinetic isotope effect, where the rate of a chemical reaction is altered due to the heavier mass of deuterium compared to hydrogen. symeres.com Studying this effect provides invaluable insights into reaction mechanisms and the nature of transition states.

Metabolic Tracing: In biological systems, stable isotope-labeled compounds act as tracers to follow the metabolic fate of molecules. symeres.comacs.orgboku.ac.at This allows researchers to map metabolic pathways, determine the bioavailability of drugs, and study drug interactions. symeres.comacs.org

Enhanced Analytical Specificity: In complex matrices, the unique mass signature of a stable isotope-labeled compound allows for its unambiguous detection, improving the specificity of analytical methods. symeres.com

Specific Research Utility of 2,3-Diethylpyrazine-d5 within Analytical and Mechanistic Studies

This compound is the deuterated form of 2,3-diethylpyrazine (B107213), where five hydrogen atoms have been replaced by deuterium atoms. medchemexpress.eu This specific deuteration makes it an invaluable tool in a variety of research applications, primarily as an internal standard for the accurate quantification of its non-deuterated analog, 2,3-diethylpyrazine, in various samples. medchemexpress.eu The presence of the deuterium atoms provides a distinct mass shift that allows for clear differentiation from the naturally occurring compound in mass spectrometry analyses. acs.org

The use of this compound is particularly relevant in food science and flavor chemistry, where the precise measurement of volatile compounds like 2,3-diethylpyrazine is crucial for quality control and understanding flavor profiles. foodb.casigmaaldrich.com Furthermore, in metabolic studies, this compound can be used to trace the metabolic pathways of alkylpyrazines. symeres.cominvivochem.com The stability of the deuterium label ensures that it remains intact throughout biological processes, providing a clear and traceable marker. acs.org

The synthesis of deuterated alkylpyrazines, including compounds like this compound, often involves reactions with deuterium-labeled Grignard reagents, a method that allows for efficient and selective incorporation of deuterium at specific positions. acs.org This targeted labeling is essential for creating high-purity standards necessary for rigorous analytical and mechanistic investigations. nih.gov

Compound Data Tables

Table 1: Properties of 2,3-Diethylpyrazine and its Deuterated Analog

| Property | 2,3-Diethylpyrazine | This compound | Pyrazine-d4 |

| Synonyms | pyrazine, 2,3-diethyl- medchemexpress.eu | pyrazine, 2,3-diethyl-d5 medchemexpress.eu | Deuterated pyrazine sigmaaldrich.com |

| CAS Number | 15707-24-1 sigmaaldrich.com | Not explicitly found | 1758-62-9 sigmaaldrich.com |

| Molecular Formula | C₈H₁₂N₂ sigmaaldrich.com | C₈H₇D₅N₂ | C₄D₄N₂ sigmaaldrich.com |

| Molecular Weight | 136.19 g/mol sigmaaldrich.com | Not explicitly found | 84.11 g/mol sigmaaldrich.com |

| Boiling Point | 180-182 °C sigmaaldrich.com | Not explicitly found | 116 °C sigmaaldrich.com |

| Density | 0.963 g/mL at 25 °C sigmaaldrich.com | Not explicitly found | Not explicitly found |

| Refractive Index | n20/D 1.5 sigmaaldrich.com | Not explicitly found | Not explicitly found |

Structure

3D Structure

特性

分子式 |

C8H12N2 |

|---|---|

分子量 |

141.22 g/mol |

IUPAC名 |

2-ethyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrazine |

InChI |

InChI=1S/C8H12N2/c1-3-7-8(4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3/i1D3,3D2 |

InChIキー |

GZXXANJCCWGCSV-WNWXXORZSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=NC=CN=C1CC |

正規SMILES |

CCC1=NC=CN=C1CC |

製品の起源 |

United States |

Advanced Spectroscopic and Chromatographic Characterization of 2,3 Diethylpyrazine D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuteration Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. In the case of isotopically labeled species like 2,3-Diethylpyrazine-d5, NMR provides definitive confirmation of the deuteration site and quantification of isotopic content.

¹H NMR and ¹³C NMR Spectral Analysis for Isotopic Content

¹H (Proton) and ¹³C (Carbon-13) NMR are primary techniques for verifying the success of a deuteration reaction. The analysis involves comparing the spectra of the deuterated compound with its non-deuterated (protium) analog.

In the ¹H NMR spectrum of unlabeled 2,3-diethylpyrazine (B107213), one would expect to see signals corresponding to the aromatic protons on the pyrazine (B50134) ring and the methyl and methylene (B1212753) protons of the two ethyl groups. Upon deuteration of one of the ethyl groups to form this compound, significant changes are observed. The most apparent change is the disappearance or significant reduction in the intensity of the signals corresponding to the protons on the deuterated ethyl group. The integration of the remaining proton signals relative to a known standard allows for the calculation of the degree of deuteration.

In the ¹³C NMR spectrum, the effect of deuterium (B1214612) substitution is also distinct. Carbons directly bonded to deuterium atoms (C-D) exhibit a characteristic splitting pattern (a triplet for a CD group, a quintet for a CD2 group, etc.) due to spin-spin coupling with deuterium, which has a spin quantum number of I=1. Furthermore, the resonance of these carbons is shifted slightly upfield, an effect known as the isotope shift. This provides conclusive evidence of the location of the deuterium labels.

| Position | ¹H Chemical Shift (ppm) - Expected | ¹³C Chemical Shift (ppm) - Expected | Observations for this compound |

| Ring CH | ~8.3 | ~143.0 | No change expected. |

| -CH₂- (Ethyl) | ~2.8 (quartet) | ~28.0 | One quartet signal remains, the other disappears or is greatly reduced. |

| -CH₃ (Ethyl) | ~1.3 (triplet) | ~13.0 | One triplet signal remains, the other disappears or is greatly reduced. |

| Deuterated -CD₂- | N/A | ~27.8 | Signal appears as a quintet with a slight upfield isotope shift. |

| Deuterated -CD₃ | N/A | ~12.5 | Signal appears as a septet with a slight upfield isotope shift. |

Note: The table presents expected chemical shifts and splitting patterns based on typical values for alkylpyrazines. Actual values may vary based on solvent and instrument frequency. The deuteration is assumed to be on one complete ethyl group.

Advanced 2D NMR Techniques (e.g., COSY, HMBC) for Definitive Assignments in Deuterated Systems

While 1D NMR provides substantial information, two-dimensional (2D) NMR techniques are often necessary for the definitive assignment of all signals, especially in complex or isotopically labeled systems.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound, a COSY spectrum would show a cross-peak connecting the methylene (-CH₂-) and methyl (-CH₃) protons of the remaining non-deuterated ethyl group. The absence of correlations to the deuterated ethyl group further confirms the isotopic labeling.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy maps long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for confirming the position of the ethyl groups on the pyrazine ring and verifying the location of the deuterium label. For instance, correlations would be observed from the remaining methylene protons to the adjacent ring carbons, solidifying the connectivity of the entire molecule. The absence of such correlations from the deuterated positions provides complementary evidence for the labeling site.

Mass Spectrometry (MS) for Qualitative and Quantitative Isotopic Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, making it highly suitable for analyzing deuterated species.

High-Resolution Mass Spectrometry for Molecular Formula Determination of Deuterated Species

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of a unique elemental formula.

Fragmentation Patterns and Isotope Ratio Analysis

In addition to the molecular ion, mass spectrometry provides information based on the fragmentation pattern of the molecule upon ionization (typically electron ionization for GC-MS). Alkylpyrazines characteristically fragment through the loss of alkyl radicals from the side chains. nist.govnist.gov

For 2,3-diethylpyrazine, a primary fragmentation pathway is the loss of a methyl radical (•CH₃) to produce a stable ion at m/z 121. nih.govnist.gov By analyzing the fragmentation of this compound, the location of the deuterium label can be confirmed. If the deuteration is on the ethyl group, fragments corresponding to the loss of deuterated radicals (e.g., •CD₃, •CH₂CD₃) will be observed at different m/z values compared to the unlabeled compound. This pattern allows for a detailed structural confirmation of the isotope's position.

| Ion | Non-deuterated (C₈H₁₂N₂) m/z | Deuterated (C₈H₇D₅N₂) Expected m/z | Description |

| [M]⁺ | 136 | 141 | Molecular Ion |

| [M-CH₃]⁺ | 121 | 123 | Loss of a methyl radical from the non-deuterated ethyl group. |

| [M-CD₃]⁺ | N/A | 126 | Loss of a trideuteromethyl radical from the deuterated ethyl group. |

| [M-C₂H₅]⁺ | 107 | 107 | Loss of the non-deuterated ethyl radical. |

| [M-C₂H₂D₃]⁺ | N/A | 111 | Loss of the deuterated ethyl radical (assuming -CH₂CD₃). |

Note: This table illustrates a hypothetical fragmentation based on deuteration of one ethyl group. The relative abundance of these fragments provides quantitative information about the isotopic distribution.

Chromatographic Principles in the Characterization of this compound

Chromatography, particularly gas chromatography (GC), is the standard method for separating and analyzing volatile compounds like alkylpyrazines. nih.govresearchgate.net It is almost always coupled with a mass spectrometer (GC-MS) for definitive identification.

The retention of an analyte in GC depends on its volatility and its interaction with the stationary phase of the GC column. For alkylpyrazines, both non-polar columns (e.g., DB-1, DB-5) and polar columns (e.g., WAX) are commonly used to achieve separation from other matrix components. nih.govoup.com Identification is typically confirmed by comparing the retention time or, more reliably, the Kovats retention index (RI) of the analyte to that of a known standard. nih.gov

An important phenomenon in the chromatography of isotopically labeled compounds is the "chromatographic isotope effect". nih.gov Deuterated compounds often exhibit slightly shorter retention times than their corresponding protium (B1232500) analogs. nih.govcchmc.org This is because C-D bonds are slightly shorter and stronger than C-H bonds, leading to a marginal decrease in the molecule's polarizability and thus weaker van der Waals interactions with the stationary phase. Therefore, when analyzing a mixture of 2,3-diethylpyrazine and this compound, one would expect the deuterated compound to elute slightly earlier from the GC column. This subtle separation provides another layer of analytical confirmation.

| Compound | Stationary Phase Type | Reported Retention Index (RI) | Expected Behavior of d5 Analog |

| 2,3-Diethylpyrazine | Standard Non-polar (e.g., DB-1) | 1063 | Slightly lower RI / earlier elution |

| 2,3-Diethylpyrazine | Semi-standard Non-polar (e.g., SLB-5MS) | 1088 | Slightly lower RI / earlier elution |

| 2,3-Diethylpyrazine | Standard Polar (e.g., Supelcowax-10) | 1458 | Slightly lower RI / earlier elution |

Source of RI data: NIST Chemistry WebBook. nih.govnist.gov

Gas Chromatography (GC) Retention Behavior of Deuterated vs. Protium Analogs

The retention behavior of isotopically labeled compounds in gas chromatography (GC) is a well-documented phenomenon known as the chromatographic isotope effect. In the case of this compound, its retention time is typically shorter than that of its non-deuterated (protium) counterpart, 2,3-Diethylpyrazine. nih.gov This occurs because deuterium (D) atoms alter the molecule's physical properties compared to protium (¹H) atoms. The C-D bond has a slightly lower zero-point energy and is less polarizable than the C-H bond, leading to weaker intermolecular van der Waals interactions with the GC column's stationary phase. nih.gov As a result, the deuterated analog is less retained and elutes from the column earlier. nih.gov

This predictable shift in retention time is a critical factor in analytical methods, particularly in isotope dilution mass spectrometry where deuterated standards are used for precise quantification. The magnitude of this retention time difference, while small, is dependent on the number and position of the deuterium atoms, as well as the specific GC conditions, including the stationary phase and temperature program. nih.gov

While specific retention data for this compound is not widely published, the retention indices (RI) for its protium analog, 2,3-Diethylpyrazine, have been determined on various stationary phases. These values serve as a benchmark, with the understanding that the corresponding values for the d5-labeled compound would be slightly lower. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique for characterizing alkylpyrazines; however, since many positional isomers have very similar mass spectra, retention indices are crucial for unambiguous identification. researchgate.netnih.gov

| Stationary Phase | Column Type | Retention Index (RI) | Reference |

|---|---|---|---|

| HP-5 | Non-polar | 1092 | nist.gov |

| DB-1 | Non-polar | 1088 | nih.gov |

| ZB-5MS | Non-polar | 1088 | nih.gov |

| DB-624 | Intermediate-polar | 1284 | nih.gov |

| DB-Wax | Polar | 1449 | nist.gov |

| ZB-WAXplus | Polar | 1451 | nih.gov |

Note: The retention index for the deuterated analog, this compound, is expected to be slightly lower on each respective stationary phase due to the chromatographic isotope effect.

Liquid Chromatography (LC) Considerations for Pyrazine Separation

While GC is frequently employed for the analysis of volatile pyrazines, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), offers a powerful alternative, especially for complex liquid matrices or less volatile pyrazine derivatives. tut.ac.jpnih.gov The separation of pyrazines by LC presents unique challenges, primarily due to the structural similarity of many isomers, which can make achieving adequate resolution difficult. nih.gov

Reversed-Phase Chromatography: The most common approach for pyrazine separation is reversed-phase liquid chromatography (RPLC). tut.ac.jp This technique typically utilizes a non-polar stationary phase, such as octadecyl silica (B1680970) (C18), with a polar mobile phase. nih.govnih.gov Common mobile phases consist of acetonitrile/water or methanol (B129727)/water mixtures, often with additives like formic or acetic acid to improve peak shape and ensure compatibility with mass spectrometry (MS) detection. tut.ac.jpnih.gov For instance, a method for quantifying 16 different pyrazines in a liquid sample utilized a BEH C18 column with an electrospray ionization (ESI) positive mode for detection. nih.gov

Challenges in Isomer Separation: A significant consideration in LC methods for pyrazines is the co-elution of closely related structural isomers. Standard C18 columns may fail to separate regio-isomers, such as 2-ethyl-5-methylpyrazine (B82492) and 2-ethyl-6-methylpyrazine. nih.gov In such cases, specialized columns with different selectivities are required. For example, a polysaccharide-based chiral stationary phase column has been successfully used to resolve these specific pyrazine isomers, a task not achievable with a standard C18 column. nih.gov

Alternative Separation Mechanisms: To overcome the limitations of standard reversed-phase columns, alternative stationary phases and separation modes can be employed. Mixed-mode columns that utilize a combination of reversed-phase and ion-exchange or hydrogen bonding interactions can offer enhanced selectivity for polar, nitrogen-containing heterocyclic compounds like pyrazines. sielc.com The SHARC™ family of columns, for instance, operates primarily based on separation through hydrogen bonding. sielc.com Additionally, factors such as column temperature can have an unusual effect on pyrazine retention in RPLC; in some cases, an increase in temperature can lead to increased retention when using acetonitrile/water mobile phases. tut.ac.jp These factors must be carefully optimized to develop a robust and effective separation method for compounds like this compound.

Applications in Quantitative Analytical Chemistry and Method Development

2,3-Diethylpyrazine-d5 as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitation

In quantitative analysis, an internal standard is a substance that is added in a constant amount to samples, a blank, and calibration standards. This compound is particularly well-suited for this role in GC-MS analysis of pyrazines due to its similar chemical and physical properties to the analytes of interest. This similarity ensures that it behaves in a comparable manner during sample preparation, injection, and passage through the chromatographic system.

Principles of Isotope Dilution Mass Spectrometry (IDMS) with Deuterated Internal Standards

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for the quantification of compounds. The technique relies on the addition of a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample. This labeled compound, often referred to as a deuterated internal standard, has a different mass from the native analyte due to the presence of deuterium (B1214612) atoms.

The fundamental principle of IDMS is that the isotopically labeled internal standard is chemically identical to the analyte. Therefore, it will experience the same losses during sample preparation and analysis. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, it is possible to accurately determine the concentration of the analyte, as this ratio remains constant regardless of sample loss.

Method Development for Volatile Pyrazine (B50134) Analysis in Complex Matrices

The analysis of volatile pyrazines in complex matrices, such as food and beverages, presents several challenges. These matrices often contain a multitude of other compounds that can interfere with the analysis. The development of robust analytical methods is therefore crucial for accurate quantification.

The use of this compound as an internal standard is a key component in the development of such methods. Its inclusion from the beginning of the sample preparation process helps to account for variability in extraction efficiency and potential degradation of the target pyrazines. The similar volatility and chromatographic behavior of this compound to other volatile pyrazines ensure that it is a reliable marker throughout the analytical procedure.

Matrix Effects and Signal Compensation using Deuterated Analogs

Matrix effects are a common problem in mass spectrometry, where components of the sample matrix can either enhance or suppress the ionization of the target analyte, leading to inaccurate results. Deuterated internal standards like this compound are highly effective in compensating for these matrix effects.

Because the deuterated standard co-elutes with the analyte, it experiences the same ionization suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte signal to the internal standard signal, the impact of the matrix effect is normalized, leading to more accurate and precise quantification.

Validation Parameters for Analytical Methods Utilizing this compound

The validation of an analytical method is essential to ensure its reliability for its intended purpose. Key validation parameters include linearity, detection limits, and quantification limits.

Linearity and Calibration Curve Performance

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the response (e.g., the ratio of the analyte peak area to the internal standard peak area) against the concentration of the analyte in the standards.

For methods using this compound as an internal standard, the linearity of the calibration curve for various pyrazine analytes is typically evaluated over a specific concentration range. The performance of the calibration curve is assessed by its correlation coefficient (r²) and the goodness of fit of the regression line. A high correlation coefficient (typically >0.99) indicates a strong linear relationship.

Table 1: Example of Calibration Curve Parameters for Pyrazine Analysis This table is a representative example and the values may vary depending on the specific analytical method and matrix.

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|

| 2-Methylpyrazine | 1 - 100 | 0.998 |

| 2,5-Dimethylpyrazine | 1 - 100 | 0.999 |

| 2-Ethyl-3-methylpyrazine | 0.5 - 50 | 0.997 |

Detection and Quantification Limits for Pyrazine Analytes

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

The use of this compound as an internal standard can contribute to achieving low detection and quantification limits for pyrazine analytes by improving the signal-to-noise ratio and compensating for analytical variability.

Table 2: Examples of Detection and Quantification Limits for Pyrazine Analytes These values are illustrative and can vary significantly based on the matrix, instrumentation, and specific method parameters. Data is compiled from various studies on pyrazine quantification.

| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |

|---|---|---|

| 2-Methylpyrazine | 2 - 5 | 6 - 15 |

| 2,5-Dimethylpyrazine | 5 - 10 | 15 - 30 |

| 2,6-Dimethylpyrazine | 3 - 8 | 9 - 24 |

| 2-Ethylpyrazine | 1 - 4 | 3 - 12 |

| 2,3-Dimethylpyrazine | 4 - 12 | 12 - 36 |

| 2,3,5-Trimethylpyrazine | 2 - 6 | 6 - 18 |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methylpyrazine |

| 2,5-Dimethylpyrazine |

| 2-Ethyl-3-methylpyrazine |

| 2,3,5-Trimethylpyrazine |

| 2,6-Dimethylpyrazine |

| 2-Ethylpyrazine |

| 2,3-Dimethylpyrazine |

Precision and Accuracy Assessments

In quantitative analytical chemistry, the reliability of a method is fundamentally determined by its precision and accuracy. The use of a stable isotope-labeled internal standard is a cornerstone of achieving high-quality data, a role effectively filled by this compound in the analysis of its non-deuterated counterpart, 2,3-diethylpyrazine (B107213). Stable Isotope Dilution Analysis (SIDA) is a premier technique that incorporates such standards to ensure robust and reliable method validation. clearsynth.com

The core principle of using this compound is that it behaves almost identically to the target analyte (2,3-diethylpyrazine) during extraction, derivatization, and chromatographic analysis. Because it is chemically homologous but mass-spectrometrically distinct, it can effectively compensate for variations in sample preparation and instrument response. clearsynth.com This correction is vital for minimizing analytical errors and is particularly crucial when dealing with complex food and beverage matrices where interfering compounds can suppress or enhance the analyte signal. lcms.cz

Research focused on the quantification of potent odorants in roasted coffee provides a specific example of the application of this compound for precision and accuracy assessment. In a study developing a new SIDA method, known amounts of 2,3-diethylpyrazine were added to a coffee matrix and quantified using this compound as the internal standard. The method's accuracy was evaluated through recovery experiments, which measure the percentage of the known added amount of the analyte that is successfully detected. The precision, which reflects the closeness of repeated measurements, was determined by calculating the relative standard deviation (RSD) of the results.

The validation data from this research demonstrated high accuracy and precision. For instance, in a model system designed to simulate coffee, the recovery of 2,3-diethylpyrazine was determined to be 98% with a corresponding RSD of 4.1%. When applied to a real coffee sample, the method yielded a recovery of 97% with an RSD of 4.3%. These results underscore the effectiveness of this compound in enabling accurate and reproducible quantification, even in a chemically intricate medium like coffee.

The following table summarizes the performance of the analytical method using this compound as an internal standard for the quantification of 2,3-diethylpyrazine in coffee.

| Matrix | Analyte Concentration | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Model System (Simulated Coffee) | 10.1 µg/kg | 98 | 4.1 |

| Roasted Coffee Beans | 12.4 µg/kg | 97 | 4.3 |

High-Throughput Analytical Methodologies Incorporating Deuterated Standards

The demand for rapid analysis of numerous samples in fields such as food science, environmental monitoring, and metabolomics has driven the development of high-throughput analytical methodologies. These methods, often employing techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS), are designed to significantly reduce analysis time per sample. lcms.cz The integration of deuterated standards, such as this compound, is critical to the success and reliability of these high-throughput platforms.

In high-throughput settings, automated sample preparation and rapid chromatographic separations can introduce variability that might compromise data quality. The use of a stable isotope-labeled internal standard like this compound provides a robust internal reference for every sample. This internal standardization is essential for correcting fluctuations in instrument performance and mitigating matrix effects, which can vary unpredictably from one sample to the next in a large batch. lcms.cz By ensuring that each analyte measurement is normalized against its co-eluting labeled standard, the method maintains high accuracy and precision despite the accelerated pace of analysis.

For example, in the flavor and aroma industry, screening large numbers of food samples for key odorants like alkylpyrazines is a common requirement. A high-throughput method utilizing UHPLC-MS/MS combined with SIDA allows for the simultaneous quantification of multiple target compounds in a single, rapid analytical run. nih.gov In such a workflow, this compound would be added to each sample at the beginning of the preparation process. Its presence ensures that any loss of analyte during extraction or any variation in ionization efficiency during mass spectrometric detection is accounted for, leading to reliable quantification across the entire batch. This capability is indispensable for quality control applications, product development, and research studies that require the analysis of extensive sample sets.

Investigation of Isotope Effects and Mechanistic Pathways

Kinetic Isotope Effects (KIE) in Chemical Transformations Involving Pyrazine (B50134) Systems

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon substitution of an atom in a reactant with one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH). For deuterium (B1214612) substitution, this is kH/kD. libretexts.org This effect arises primarily from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. nju.edu.cnlibretexts.org Measuring the KIE is a powerful tool for determining whether a specific C-H bond is broken during the rate-determining step of a reaction. nih.govosti.gov

The determination of KIE values requires carefully designed experiments that precisely measure reaction rates for both the deuterated and non-deuterated compounds under identical conditions. wikipedia.org Two primary experimental designs are commonly employed:

Intermolecular Competition: In this setup, two parallel reactions are run, one with the non-deuterated pyrazine (e.g., 2,3-diethylpyrazine) and one with the deuterated version (e.g., 2,3-Diethylpyrazine-d5). The rates are measured independently, and the KIE is calculated from the ratio of the observed rate constants. The main challenge is ensuring that reaction conditions (temperature, concentration, catalyst loading) are perfectly identical for both experiments to obtain an accurate KIE value. wikipedia.org

Intramolecular Competition: This method uses a molecule that contains both hydrogen and deuterium at equivalent, competing reaction sites. The KIE is determined by analyzing the product ratio in a single experiment, which eliminates the errors associated with reproducing identical conditions in separate reactions. nih.gov For complex molecules, this approach can provide a more accurate measure of the intrinsic KIE, which is the effect on the bond-breaking step itself. nih.gov

A third approach, non-competitive analysis, involves using a substrate where all equivalent positions for a reaction are deuterated. The rate is then compared to the fully protiated version in a separate experiment. This design is useful for studying complex enzyme mechanisms. nih.gov

Table 1: Conceptual Experimental Design for KIE Determination in a Hypothetical Pyrazine Oxidation

| Parameter | Intermolecular Experiment | Intramolecular Experiment |

| Reactant(s) | Reaction A: 2,3-DiethylpyrazineReaction B: this compound | A pyrazine with one ethyl group and one ethyl-d5 group |

| Procedure | Run reactions A and B in parallel under identical conditions. Monitor the disappearance of reactant or appearance of product over time to determine kH and kD. | Run a single reaction. After partial completion, quench the reaction and determine the ratio of deuterated vs. non-deuterated product using mass spectrometry. |

| Calculation | KIE = kH / kD | KIE = (Product-H / Product-D) ratio |

| Key Advantage | Conceptually straightforward. | High precision; avoids errors from trying to replicate conditions. nih.gov |

| Key Disadvantage | Sensitive to slight variations in experimental conditions between the two runs. wikipedia.org | Requires synthesis of a more complex, specifically labeled substrate. |

The magnitude of the observed KIE (kH/kD) provides critical information about the transition state of the rate-determining step.

Primary KIE (kH/kD > 1): A "normal" primary KIE, typically in the range of 2–8 for C-H bonds at room temperature, is strong evidence that the C-H bond to the labeled position is being broken or formed in the rate-determining step of the reaction. libretexts.orgresearchgate.net The magnitude of the KIE can indicate the nature of the transition state; a symmetrical transition state where the hydrogen is halfway between the donor and acceptor typically shows a maximal KIE.

No KIE (kH/kD ≈ 1): If the reaction rate is unaffected by isotopic substitution, it implies that the labeled C-H bond is not cleaved in the rate-determining step. researchgate.net The bond breaking may occur in a fast step before or after the rate-limiting step.

Inverse KIE (kH/kD < 1): An inverse KIE suggests a change in hybridization from sp2 to sp3 at the labeled carbon in the transition state, leading to a stiffening of C-H bending vibrations. It can also occur in some equilibrium processes where the deuterated reactant is slightly more favored. researchgate.net

Table 2: Interpretation of KIE Values in Pyrazine Chemistry

| KIE Value (kH/kD) | Interpretation | Mechanistic Implication for Pyrazine Reactions |

| > 2 | Significant Primary KIE | C-H bond cleavage at the deuterated position (e.g., on an ethyl side chain) is part of the rate-determining step. researchgate.net |

| ≈ 1 | No Isotope Effect | C-H bond cleavage is not involved in the rate-determining step. researchgate.net |

| < 1 | Inverse Isotope Effect | The transition state is more sterically crowded or has tighter bonding at the labeled position than the reactant. researchgate.net |

Elucidation of Reaction Mechanisms Through Deuterium Labeling Experiments

Deuterium labeling is an indispensable tool for unraveling complex reaction mechanisms. thalesnano.com By selectively placing deuterium atoms at specific positions, chemists can trace the journey of atoms and bonds throughout a chemical transformation.

In studies of molecular rearrangements or multi-step syntheses, deuterium serves as a silent marker. The position of the deuterium atom in the final product(s), as determined by techniques like NMR spectroscopy or mass spectrometry, can confirm or disprove a proposed mechanistic pathway. For example, in photochemical isomerization reactions of N-heterocycles like pyridines and pyrazines, deuterium labeling has been used to demonstrate that the transformation proceeds through specific intermediates, revealing which atoms have shifted positions. researchgate.net Similarly, in photosubstitution reactions, deuterium labeling can substantiate the mechanistic details of how and where new groups are added to the ring. researchgate.net

In metal-catalyzed reactions, which are often used for the functionalization of heterocyclic compounds like pyrazines, deuterium labeling is crucial for understanding the intricate steps of the catalytic cycle. snnu.edu.cnacs.org Iridium-catalyzed hydrogen isotope exchange (HIE) reactions, for instance, are used to selectively install deuterium onto molecules. acs.org Mechanistic studies of these reactions use deuterated reagents to probe key steps such as oxidative addition and reductive elimination. acs.org Observing a KIE can indicate that C-H bond activation is the rate-determining step. acs.org Furthermore, by analyzing the distribution of deuterium in the products and recovered starting materials, researchers can gain insights into the reversibility of certain steps and the nature of the active catalytic species. rsc.org

Table 3: Investigating a Generic Catalytic Cycle for Pyrazine Functionalization using Deuterium

| Catalytic Step | Mechanistic Question | Role of Deuterium Labeling |

| 1. Ligand Exchange | Does the pyrazine substrate bind to the metal center reversibly? | Exposing the catalyst to a deuterated pyrazine and observing H/D exchange on the recovered, unreacted substrate. |

| 2. C-H Activation | Is the C-H bond cleavage the rate-limiting step of the cycle? | Measuring the intermolecular KIE between a deuterated and non-deuterated pyrazine. A large KIE points to C-H activation being rate-limiting. acs.org |

| 3. Migratory Insertion | Which new bond is formed and where? | Using a deuterated coupling partner and analyzing the final position of the deuterium atom in the product. |

| 4. Reductive Elimination | How is the final product released from the catalyst? | Labeling the hydride source with deuterium to track its transfer to the product upon release. |

Metabolic Studies in Non-Human Biological Systems Using Deuterated Pyrazines as Tracers

The principles of KIE are widely applied in medicinal chemistry and toxicology to study the metabolism of xenobiotics, including pyrazines. symeres.comresearchgate.net The primary enzymes responsible for metabolizing such compounds are often from the cytochrome P450 (CYP) superfamily, which catalyze oxidative reactions. nih.gov

When a C-H bond targeted by a CYP enzyme is replaced with a C-D bond, the rate of that specific metabolic oxidation can be significantly slowed down—a manifestation of the KIE. researchgate.net This "metabolic switching" has two key applications:

Identifying Metabolites: By slowing down the primary metabolic pathway, deuteration allows for the accumulation of metabolites from slower, secondary pathways that might otherwise be unobserved. This helps create a more complete picture of a compound's metabolic fate. nih.gov

Probing Enzyme Mechanisms: Using deuterated substrates in in vitro assays with isolated enzymes or liver microsomes (vesicles containing metabolic enzymes) from non-human species (e.g., rats, mice) allows researchers to determine which positions on the molecule are most susceptible to oxidation. nih.govgoogle.com

For a compound like 2,3-diethylpyrazine (B107213), metabolism in a rat liver microsome assay would likely involve oxidation of the ethyl side chains. Using this compound, where hydrogens on one of the ethyl groups are replaced by deuterium, would be expected to slow the rate of metabolism at that specific site. Comparing the metabolic stability of the deuterated versus non-deuterated compound provides direct evidence of the KIE's effect on enzymatic processes. google.com

Table 4: Representative Data from a Hypothetical in vitro Metabolic Stability Assay in Rat Liver Microsomes

| Compound | Incubation Time (min) | % Parent Compound Remaining (Non-Deuterated) | % Parent Compound Remaining (Deuterated) | Half-Life (t½, min) |

| 2,3-Diethylpyrazine | 0 | 100% | 100% | 25 |

| This compound | 5 | 88% | 95% | 45 |

| 15 | 60% | 82% | ||

| 30 | 35% | 65% | ||

| 60 | 12% | 40% | ||

| This table illustrates the expected outcome where the deuterated compound is metabolized more slowly (has a longer half-life) due to the kinetic isotope effect, a result consistent with findings for other deuterated molecules. google.com |

Pathways of Pyrazine Biotransformation in Model Organisms (e.g., microorganisms, plants, non-human animal models for mechanistic insight)

Pyrazines are metabolized by a wide variety of organisms, and the specific pathways often depend on the organism and the substitution pattern of the pyrazine ring. nih.govnih.gov In non-human animal models, the primary metabolic route for alkyl-substituted pyrazines involves the oxidation of the side-chains. nih.govinchem.org This process is typically catalyzed by cytochrome P-450 enzymes, which hydroxylate the alkyl group to form a primary alcohol. This alcohol can then be further oxidized to a carboxylic acid. nih.gov The resulting polar metabolites are more readily excreted from the body, often as conjugates with glucuronic acid or sulfate. nih.govhpa.gov.tw For 2,3-diethylpyrazine, this would involve the oxidation of one or both ethyl groups. The pyrazine ring itself is generally resistant to cleavage in animal systems. nih.gov

In microorganisms, such as bacteria and fungi, the metabolic pathways for pyrazines can be more diverse. nih.gov Some bacteria are capable of using pyrazines as their sole source of carbon and nitrogen, indicating a complete degradation of the molecule. nih.govresearchgate.net The initial step in microbial degradation of alkylpyrazines is often the oxidative degradation via hydroxylation of the ring at an available carbon position. lmaleidykla.lt For example, various soil bacteria have been isolated that can degrade methylpyrazines, demonstrating a broad substrate specificity. lmaleidykla.lt Some microorganisms, like Paenibacillus polymyxa, are also known to synthesize a variety of alkyl-substituted pyrazines. oup.com

The metabolism of pyrazines in plants has been studied to a lesser extent. However, some plants are known to produce pyrazines, such as 2-methoxy-3-isopropylpyrazine, which contributes to the characteristic aroma of certain vegetables. oup.com The biosynthesis in plants like Pisum sativum is proposed to involve the condensation of an amino acid with a dicarbonyl compound. oup.com Studies on the plant Lemna paucicostata have shown that pyrazine carboxylic acid derivatives can affect growth and the metabolism of niacin and NAD, suggesting that plants possess enzymatic machinery to process these heterocyclic compounds. tandfonline.com

The following table summarizes the primary biotransformation pathways for alkylpyrazines in different model organisms.

| Model Organism Type | Primary Metabolic Pathway | Key Enzymes/Processes | Resulting Metabolites | Reference |

|---|---|---|---|---|

| Non-Human Animal Models | Side-chain oxidation | Cytochrome P-450 monooxygenases | Alcohols, Carboxylic acids, Glucuronide/Sulfate conjugates | nih.govnih.govinchem.org |

| Microorganisms (e.g., Bacteria, Fungi) | Ring hydroxylation and cleavage; Side-chain oxidation | Oxidoreductases, Dioxygenases | Hydroxylated pyrazines; Complete degradation to primary nutrients | nih.govnih.govlmaleidykla.lt |

| Plants (e.g., Pisum sativum, Lemna paucicostata) | Metabolism of pyrazine derivatives; Biosynthesis | Methyltransferases; Condensation reactions | Affects NAD metabolism; Production of methoxypyrazines | oup.comtandfonline.com |

Deuterium Metabolic Imaging (DMI) and its Methodological Principles in Non-Human Systems

Deuterium Metabolic Imaging (DMI) is an innovative magnetic resonance (MR)-based technique used to non-invasively map metabolic pathways in three dimensions. yale.edumedrxiv.org The method involves the administration of a substrate enriched with deuterium, a non-radioactive isotope of hydrogen. yale.edu Because the natural abundance of deuterium in the body is very low (0.0156%), the signals from the administered deuterated compound and its metabolic products can be clearly detected against a low background. medrxiv.org

The methodological principles of a DMI study in a non-human system, such as a mouse or rat model, consist of three main steps: yale.edu

Substrate Administration: A deuterated substrate, such as [6,6'-2H2]-glucose, is administered to the animal, often via intravenous infusion to maintain a stable concentration in the blood. yale.edu For a compound like this compound, it would be introduced into the system to trace its specific metabolic fate.

Data Acquisition: The animal is placed within an MR scanner, and a 3D MR spectroscopic imaging (MRSI) sequence is used to detect the deuterium signal. yale.edu The short relaxation times of deuterium allow for rapid and efficient signal acquisition. mdpi.comresearchgate.net

Quantification and Mapping: The acquired deuterium spectra from each spatial location are processed and quantified. By fitting the spectra, it is possible to identify and measure the concentration of the original substrate and its downstream metabolites. This data is then used to generate color-coded metabolic maps that can be overlaid on anatomical MR images, providing a visual representation of metabolic activity in different tissues. yale.edu

DMI has been successfully applied in non-human systems to study energy metabolism. For instance, using deuterated glucose in mouse models of glioblastoma has allowed researchers to visualize the Warburg effect (the tendency for cancer cells to favor glycolysis even in the presence of oxygen) by mapping the distribution of glucose and its metabolic product, lactate. yale.edu This technique offers a powerful way to observe the spatial and temporal dynamics of metabolism in vivo. mdpi.com

Analysis of Metabolite Profiles via Isotope Tracking

The use of stable isotope tracers like deuterium is a cornerstone of metabolic flux analysis, enabling the detailed investigation of biochemical pathways. creative-proteomics.com When a deuterated compound such as this compound is introduced into a biological system, its journey and transformation into various metabolites can be tracked and quantified. nih.govcreative-proteomics.com

A key principle underlying this analysis is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). splendidlab.cominformaticsjournals.co.in Consequently, enzymatic reactions that involve the cleavage of this bond proceed more slowly for the deuterated compound. juniperpublishers.com This slowing of the metabolic rate can lead to observable changes in the metabolite profile, such as an altered ratio of metabolites, a phenomenon known as "metabolic switching" or "metabolic shunting". nih.govjuniperpublishers.com By analyzing these changes, researchers can infer which metabolic steps are affected by deuteration and thus identify sites of metabolic activity.

The analysis of the resulting metabolite profiles is primarily accomplished using mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). creative-proteomics.comnih.gov

The following table outlines the primary analytical techniques used for metabolite profiling with isotope tracking.

| Analytical Technique | Principle of Operation | Application in Isotope Tracking | Reference |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their physicochemical properties, followed by mass-based detection and fragmentation for structural identification. | Identifies and quantifies the parent deuterated compound and its metabolites in complex biological matrices like urine or plasma. The mass shift due to deuterium allows for clear differentiation from endogenous, non-labeled molecules. | nih.govacs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before mass-based detection. Often used for analyzing less polar molecules. | Used to identify volatile pyrazine metabolites. The fragmentation patterns in the mass spectrometer help in structural elucidation of the metabolites. | oup.com |

| Isotope Ratio Mass Spectrometry (IRMS) | Measures the precise ratio of stable isotopes (e.g., 2H/1H) in a sample. | Provides highly accurate measurements of deuterium enrichment in specific metabolites, which is invaluable for quantifying flux through metabolic pathways. | creative-proteomics.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei (like 2H) to provide structural information about molecules. | Can be used to identify the exact position of the deuterium label within a metabolite molecule, providing detailed mechanistic insights. It is the basis for DMI. | yale.edubiorxiv.org |

For quantitative analysis, the deuterated compound of interest, this compound, can itself serve as an excellent internal standard for quantifying its non-deuterated counterpart, 2,3-diethylpyrazine. acs.org This is because the deuterated standard co-elutes with the analyte but is distinguishable by its higher mass, correcting for variations in sample preparation and instrument response. This stable isotope dilution analysis is the gold standard for accurate quantification in metabolomics. acs.org

Future Research Directions and Methodological Advancements

Development of Novel Synthetic Approaches for Complex Deuterated Pyrazine (B50134) Analogs

The synthesis of deuterated compounds, including pyrazine analogs, is a dynamic area of chemical research. Traditional methods are often being refined and new, more efficient approaches are being developed. A key focus is on achieving high levels of deuterium (B1214612) incorporation with regioselectivity, meaning the deuterium atoms are placed in specific positions within the molecule.

One innovative approach involves the α-H/D exchange of 1-aminopyridinium cations in a basic deuterium oxide (D2O) medium, followed by a 1,3-cycloaddition with acetylenes and nitriles. researchgate.net This method has proven effective for creating deuterated pyrazolo[1,5-a]pyridine (B1195680) and 1,2,4-triazolo[1,5-a]pyridine derivatives with a high degree of deuterium incorporation. researchgate.net Another modern technique is electrochemical synthesis, which can utilize deuterated reactants like deuterium oxide as an electrolyte to introduce deuterium into the target molecule. For instance, in the synthesis of acetylpyrazine, substituting water (H2O) with D2O can facilitate hydrogen/deuterium exchange.

Researchers are also exploring multi-component reactions, which allow for the creation of complex molecules in a single step. For example, a three-component reaction using N-functionalized 2-formylpyrrole derivatives, dialkyl phosphites, and amines has been developed to produce 1-phosphonylated pyrrolo[1,2-a]pyrazine (B1600676) derivatives. researchgate.net The integration of flow chemistry represents a significant advancement, enhancing the safety, scalability, and efficiency of isotope synthesis, leading to higher yields and purer products. adesisinc.com

Table 1: Comparison of Synthetic Methods for Deuterated Pyrazines

| Method | Description | Advantages |

| H/D Exchange | Involves the exchange of hydrogen atoms for deuterium in a D2O medium. researchgate.net | Operationally simple, high deuterium incorporation. researchgate.net |

| Electrochemical Synthesis | Utilizes deuterated electrolytes (e.g., D2O) to introduce deuterium. | Can be optimized by controlling current density and electrolyte composition. |

| Multi-component Reactions | Combines multiple reactants in a single step to form a complex product. researchgate.net | Efficient, allows for the creation of diverse compound libraries. researchgate.net |

| Flow Chemistry | Continuous reaction process in a microreactor or flow reactor. adesisinc.com | Enhanced safety, scalability, and efficiency. adesisinc.com |

Integration of 2,3-Diethylpyrazine-d5 with Emerging Analytical Platforms (e.g., microfluidics, portable sensors)

The unique properties of this compound make it an ideal internal standard for quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS). science.gov Emerging analytical platforms, such as microfluidics and portable sensors, offer new possibilities for its use.

Microfluidic devices, or "lab-on-a-chip" systems, allow for the analysis of very small sample volumes and can be made portable for on-site measurements. nih.govicpams.com These systems can be integrated with electrochemical sensors to detect a variety of substances with high sensitivity and in a high-throughput manner. nih.gov For example, a portable microfluidic device with an electrochemical sensing platform has been developed for the detection of multiple binders in ancient wall paintings, demonstrating the potential for on-site cultural heritage analysis. nih.gov

Portable sensors are also being developed for environmental monitoring. A smartphone-assisted microfluidic device has been created for the colorimetric detection of hydrazine, a toxic substance, in water samples. nih.gov This platform utilizes silver nanoparticles as optical probes and offers a rapid, low-cost, and sensitive method for environmental analysis. nih.gov The integration of deuterated standards like this compound into such portable systems could enhance the accuracy and reliability of on-site quantitative measurements.

Computational Chemistry and Theoretical Modeling of Deuterated Pyrazine Properties and Reactivity

Computational chemistry and theoretical modeling are powerful tools for understanding the properties and reactivity of molecules like deuterated pyrazines. Density Functional Theory (DFT) is a commonly used method to calculate various molecular properties. researchgate.netresearchgate.net

DFT calculations can be used to predict the optimized molecular geometry, vibrational spectra (FTIR and FT-Raman), and NMR chemical shifts of pyrazine derivatives. researchgate.netresearchgate.net These theoretical predictions can then be compared with experimental data to validate the computational models. researchgate.net For instance, DFT has been used to study the chemical environment of pyrazine-2,3-dicarbonitrile, with the calculated results showing good agreement with experimental spectra. researchgate.net

Furthermore, computational models can elucidate reaction mechanisms and predict kinetic isotope effects (KIE), where the replacement of a hydrogen atom with a deuterium atom affects the rate of a chemical reaction. symeres.com DFT simulations can predict the activation energy differences between the cleavage of a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. This information is crucial for understanding how deuteration can alter the metabolic pathways of drugs and other compounds. symeres.comnih.gov Theoretical modeling is also employed to study the mechanisms of reactions catalyzed by superbases and to understand the factors that determine the regioselectivity and stereoselectivity of these processes. colab.ws

Table 2: Applications of Computational Chemistry in Pyrazine Research

| Application | Description | Key Methods |

| Structural Analysis | Prediction of molecular geometry and spectroscopic properties. researchgate.netresearchgate.net | DFT, B3LYP/6-311++G(d,p) researchgate.netresearchgate.net |

| Reactivity Prediction | Mapping of molecular electrostatic potential to identify sites for nucleophilic and electrophilic attacks. researchgate.net | HOMO-LUMO energy calculations researchgate.netresearchgate.net |

| Mechanistic Studies | Elucidation of reaction pathways and kinetic isotope effects. symeres.com | DFT simulations, MP2/6–311+G**//B3LYP/6–31+G* colab.ws |

Broader Implications of Stable Isotope-Labeled Pyrazines in Environmental Monitoring and Materials Science Research

Stable isotope-labeled compounds, including deuterated pyrazines, have significant implications beyond their use in metabolic and pharmaceutical research. symeres.com Their applications extend to environmental monitoring and materials science. adesisinc.comsilantes.com

In environmental science, stable isotopes are used to trace the sources and sinks of pollutants in various ecosystems, such as large river basins and wetlands. usgs.gov They can help in understanding nutrient cycling, microbial activity, and the fate of agrochemicals in the environment. symeres.comsilantes.com By using isotope-labeled compounds, researchers can track the movement and transformation of substances, providing valuable data for environmental impact assessments and conservation efforts. adesisinc.com

In materials science, stable isotope labeling is a valuable technique for studying material degradation and developing new materials. adesisinc.com By incorporating isotopes, researchers can track how materials interact with their environment at a molecular level. This information is crucial for developing more durable and sustainable materials. adesisinc.com Chalcogenide materials, for example, are being developed for optical sensors used in environmental monitoring, and understanding their properties is a key area of research. icpams.com

The use of stable isotope-labeled compounds in conjunction with advanced analytical techniques like mass spectrometry and NMR spectroscopy is a rapidly growing field with the potential to provide deep insights into a wide range of chemical and biological processes. nih.govsigmaaldrich.com

Q & A

Q. What are the standard synthetic routes for 2,3-Diethylpyrazine-d5, and how is isotopic purity ensured?

Methodological Answer: Synthesis typically involves deuterium incorporation via catalytic exchange or deuterated precursor reactions. For example:

- Deuterated alkylation : Reacting pyrazine-d₄ with deuterated ethyl bromide (e.g., CH₂CH₂D-Br) under inert conditions to minimize proton exchange .

- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) removes non-deuterated byproducts .

- Isotopic purity validation : High-resolution mass spectrometry (HRMS) quantifies D/H ratios, ensuring ≥98% deuterium incorporation .

Q. Table 1: Key Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | CH₂CH₂D-Br, K₂CO₃, DMF, 80°C | 75–85 | |

| Chromatography | Silica gel, 10% MeOH/NH₄OH | 90–95 | |

| HRMS Validation | ESI+, m/z [M+H]⁺: Calculated vs. Observed | ≥98% D |

Q. How is this compound characterized in research settings?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR confirms absence of proton signals at non-deuterated positions. ¹³C NMR verifies structural integrity .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention indices (RI) and fragmentation patterns are compared against NIST reference data .

- Isotopic Dilution Analysis : Used in quantitative studies to calibrate detection limits (e.g., LOD < 0.1 ng/mL in LC-MS) .

Q. Table 2: Spectroscopic Reference Data (NIST)

| Technique | Key Peaks/RI Values | Reference Compound | Source |

|---|---|---|---|

| GC-MS | RI: 1079 (non-polar column) | Pyrazine analogs | |

| ¹H NMR | δ 2.5–3.0 (deuterated ethyl) | N/A |

Q. What are the primary applications of this compound in analytical chemistry?

Methodological Answer:

- Internal Standard in LC-MS/MS : Compensates for matrix effects in biofluids. Example protocol:

- Stable Isotope Tracing : Tracks metabolic pathways in in vitro studies (e.g., deuterium-labeled metabolites in hepatic assays) .

Advanced Research Questions

Q. How can matrix effects be minimized when using this compound in LC-MS/MS?

Methodological Answer:

- Post-Column Infusion : Identifies ion suppression zones by co-eluting deuterated and non-deuterated analytes .

- Mobile Phase Optimization : Add 0.1% formic acid to enhance ionization efficiency .

- Validation via Standard Addition : Spike recovery tests (85–115% acceptable range) confirm method robustness .

Q. How to resolve discrepancies in quantification across studies (e.g., variable recovery rates)?

Methodological Answer:

- Source Analysis : Compare extraction methods (e.g., solid-phase vs. liquid-liquid extraction). SPE with C18 cartridges shows higher reproducibility (RSD < 5%) .

- Cross-Validation : Use orthogonal techniques (e.g., GC-MS vs. LC-MS) to confirm concentrations .

- Interlaboratory Studies : Harmonize protocols using NIST-traceable standards .

Q. What challenges arise in scaling up synthesis while maintaining deuterium efficiency?

Methodological Answer:

- Deuterium Loss Mitigation : Use anhydrous solvents and inert atmospheres to prevent H/D exchange .

- Catalyst Optimization : Pd/C in D₂O enhances deuteration yields (90% vs. 75% with H₂O) .

- Quality Control : Implement in-line FTIR to monitor deuterium incorporation during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。